![molecular formula C12H13N3O2S2 B3017486 Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 52494-15-2](/img/structure/B3017486.png)
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure makes it a valuable compound in medicinal chemistry and various industrial applications .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit theurease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
Based on the structural similarity to other 1,3,4-thiadiazole compounds, it can be hypothesized that it interacts with the active site of the urease enzyme, leading to its inhibition .
Biochemical Pathways
The inhibition of urease by Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate could affect the urea cycle, a series of biochemical reactions that produce ammonia from urea. This could potentially disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH .
Result of Action
The inhibition of urease by this compound could lead to a decrease in the production of ammonia from urea. This could potentially disrupt cellular processes that depend on the urea cycle, such as the regulation of pH and nitrogen metabolism .
Preparation Methods
The synthesis of Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-anilino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified using recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is unique due to its specific structure and the presence of the thiadiazole ring. Similar compounds include:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Arylazothiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Known for their antitumor and antimicrobial activities.
These compounds share similar biological activities but differ in their specific structures and mechanisms of action.
Properties
IUPAC Name |
ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)8-18-12-15-14-11(19-12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLPSJEUWZDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


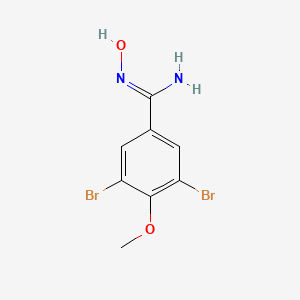
![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)
![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)
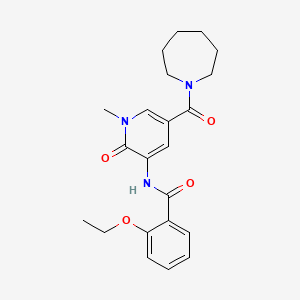
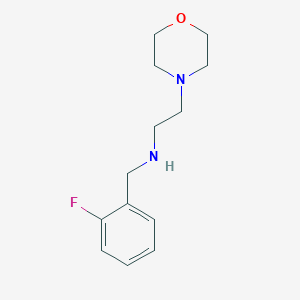
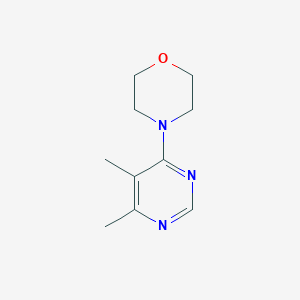
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017418.png)
![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)
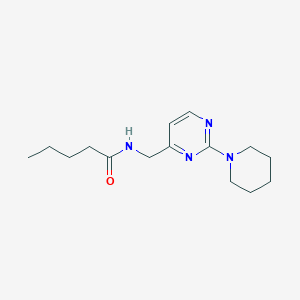
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)
![2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE](/img/structure/B3017424.png)
